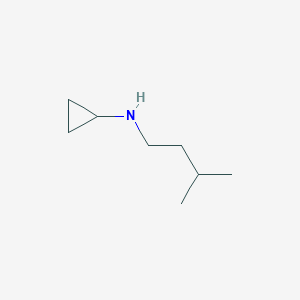

N-Isopentylcyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylbutyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-6-9-8-3-4-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCGUBWPNVTPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Isopentylcyclopropanamine and Its Analogs

Established Synthetic Routes to Cyclopropylamine (B47189) Derivatives

The synthesis of cyclopropylamines, including N-substituted variants like N-Isopentylcyclopropanamine, relies on a well-established chemical toolkit. These methods often involve the formation of the strained three-membered ring followed by or concurrent with the introduction of the nitrogen-containing functional group.

Cyclization and Amination Processes for Primary Cyclopropylamines

The direct formation of the cyclopropylamine skeleton can be achieved through processes that combine ring-closing and amination steps. One prominent strategy involves the Kulinkovich-Szymoniak reaction, which utilizes a titanium (II)-mediated coupling of nitriles with Grignard reagents to produce primary cyclopropylamines. utoronto.ca This method is advantageous as it starts from readily available nitrile substrates. utoronto.cachemrxiv.org Another approach is the amination of cyclopropanol (B106826) with ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, which provides an efficient route to the target compounds. longdom.org

A more recent development involves the treatment of α-chloroaldehydes with a zinc carbenoid, which forms an electrophilic zinc homoenolate. This intermediate can then be trapped by an amine, such as morpholine, and subsequently undergo ring-closure to yield the trans-2-substituted-cyclopropylamine with high diastereoselectivity. chemrxiv.org This method highlights the progress in controlling stereochemistry during the formation of substituted cyclopropylamines. chemrxiv.org

Table 1: Examples of Cyclization and Amination Reactions

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkanenitriles | Grignard Reagent, Ti(OiPr)₄ | Primary Cyclopropylamines | Cooperative Ti(II)- and Lewis acid-mediated coupling. | utoronto.cachemrxiv.org |

| Cyclopropanol | Ammonia/Amine derivatives, Catalyst | Primary/Substituted Cyclopropylamines | Direct amination of the cyclopropyl (B3062369) alcohol. | longdom.org |

Reductive Amination of Cyclopropanone (B1606653) Derivatives with Primary Amines

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com In the context of cyclopropylamine synthesis, this involves the reaction of a cyclopropanone derivative with a primary amine, such as isopentylamine, to form an intermediate imine, which is then reduced to the final N-substituted cyclopropylamine. longdom.orgmasterorganicchemistry.com

Due to the inherent instability of cyclopropanone itself, which results from significant ring strain, more stable precursors or "equivalents" are typically employed. chemrxiv.orgacs.org These include cyclopropanone hemiketals or phenylsulfinic acid adducts, which can generate the reactive cyclopropanone in situ under specific reaction conditions. chemrxiv.org The subsequent reduction of the imine can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of other carbonyl groups. masterorganicchemistry.com This approach offers a direct pathway to N-alkylated cyclopropylamines like this compound, provided a suitable cyclopropanone precursor is available. nih.gov

Table 2: Reagents for Reductive Amination

| Carbonyl Source | Amine | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| Cyclopropanone Hemiketal | Primary Amine (e.g., Isopentylamine) | NaBH₃CN or NaBH(OAc)₃ | N-Substituted Cyclopropylamine | longdom.orgmasterorganicchemistry.comchemrxiv.org |

Applications of Halogenated Cyclopropane (B1198618) Precursors

Halogenated cyclopropanes serve as versatile precursors for the synthesis of cyclopropylamines. A straightforward method involves the nucleophilic substitution of a halogen atom on the cyclopropane ring with ammonia or a primary amine. longdom.org For instance, cyclopropyl chloride can react with amines to yield the corresponding cyclopropylamine derivative. longdom.org

More sophisticated strategies have been developed to enhance stereochemical control and synthetic utility. One such method begins with the synthesis of 6,6-dihalo-2-azabicyclo[3.1.0]hexane compounds from the reaction of dihalocarbenes with N-protected pyrroline (B1223166) derivatives. rsc.org These halogenated bicyclic structures can undergo further transformations. For example, reductive amination conditions applied to the deprotected halogenated cyclopropylamines can trigger a ring-cleavage, providing access to functionalized larger ring systems like azepanes. rsc.org

For the asymmetric synthesis of chiral cyclopropylamines, N-sulfinyl α-chloro ketimines have proven to be effective starting materials. acs.org Treatment of these chiral halogenated precursors with Grignard reagents can lead to the formation of chiral N-sulfinyl cyclopropylamines with good diastereoselectivity through a process analogous to a Favorskii reaction. acs.org

Utility of Curtius Rearrangement in Cyclopropylamine Synthesis

The Curtius rearrangement is a cornerstone in the synthesis of primary amines and has been extensively applied to the preparation of cyclopropylamines. nih.govallen.innih.gov The reaction involves the thermal decomposition of a cyclopropane-derived acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to furnish the primary cyclopropylamine. nih.govnih.gov

This method is highly valued for its reliability and the retention of stereochemistry at the migrating carbon center. nih.gov The synthesis typically starts from a cyclopropane carboxylic acid, which is converted into the key acyl azide intermediate. nih.govillinoisstate.edu This conversion can be achieved by first forming an acyl chloride followed by reaction with sodium azide, or by treating the carboxylic acid directly with an agent like diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu The resulting cyclopropyl isocyanate is a versatile intermediate that can react with water to give the primary amine, or with alcohols to produce carbamate-protected amines, which are useful in further synthetic steps. allen.innih.gov This strategy was notably used to create a key trans-cyclopropylamine template for the synthesis of potent LSD1 inhibitors. nih.gov

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysis has revolutionized organic synthesis, and cyclopropanation reactions are no exception. These methods offer powerful tools for constructing the cyclopropane ring with high levels of control over selectivity and reactivity. nih.gov Catalysts based on rhodium, copper, and cobalt are commonly used to facilitate the transfer of a carbene fragment to an alkene. researchgate.netwikipedia.orgpurdue.edu

In the context of preparing cyclopropylamine analogs, these reactions often employ diazo compounds as carbene precursors. nih.govwikipedia.org For example, rhodium-catalyzed reactions of olefins with diazocarbonyl compounds are highly efficient for forming cyclopropane rings. wikipedia.org While direct cyclopropanation of enamines to give cyclopropylamines has been challenging due to the stability of enamines, methods have been developed using enamides or other nitrogen-containing alkenes. utoronto.ca

Modified Simmons-Smith and Related Cyclopropanation Reactions

The classic Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, is a fundamental method for cyclopropanating alkenes. purdue.edumdpi.com The reaction is known for its stereospecificity, where the geometry of the starting alkene is preserved in the cyclopropane product. utoronto.ca

To improve the efficiency and substrate scope, several modifications have been developed. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, often leads to higher yields. mdpi.comkyoto-u.ac.jp Other advancements involve replacing the iodide ligands on the zinc carbenoid with more electron-withdrawing groups, which can enhance the reagent's reactivity and lessen the need for a directing group (like a nearby hydroxyl) on the alkene substrate. organic-chemistry.org

While the Simmons-Smith reaction is widely used for general cyclopropane synthesis, its application to directly form cyclopropylamines has been less common. utoronto.ca However, it has been successfully adapted for the cyclopropanation of nitrogen-containing olefins, such as enamides, to provide access to protected cyclopropylamine derivatives. utoronto.canih.gov Furthermore, transition metals like cobalt have been used to catalyze cyclopropanation reactions that address some limitations of traditional zinc-based methods, such as poor reactivity with electron-deficient olefins. purdue.edupurdue.edu

Table 3: Comparison of Simmons-Smith Type Reagents

| Reagent System | Key Features | Application Context | Reference |

|---|---|---|---|

| Zn-Cu couple, CH₂I₂ | The classic Simmons-Smith reagent. | General stereospecific cyclopropanation. | mdpi.com |

| Et₂Zn, CH₂I₂ | Furukawa modification; often gives improved yields. | Synthesis of complex natural products. | mdpi.comresearchgate.net |

| RXZnCH₂Y | Tunable reagents with electron-withdrawing 'X' groups. | Cyclopropanation of unactivated alkenes without directing groups. | organic-chemistry.org |

Metal-Catalyzed Reactions Involving Diazo Compounds and Olefins

The reaction of diazo compounds with olefins, catalyzed by transition metals, is a fundamental method for constructing cyclopropane rings. wikipedia.orgmdpi.com This transformation proceeds through the in-situ generation of a metal-carbene intermediate, which then undergoes a cycloaddition with an alkene. wikipedia.orgthieme-connect.de Rhodium carboxylate complexes are commonly employed catalysts, although copper and iron-based systems have also been utilized. wikipedia.orgoup.com

The mechanism involves the reaction of the diazo compound with the metal catalyst to form a metal-carbene species. wikipedia.orgthieme-connect.de This intermediate then reacts with an olefin to yield the cyclopropane product. wikipedia.orgsemanticscholar.org The reaction can proceed through either a concerted or a stepwise pathway. In the concerted mechanism, the carbene is transferred to the alkene in a single step. thieme-connect.de The stepwise pathway involves the formation of a metallacyclobutane intermediate, which then undergoes reductive elimination to form the cyclopropane ring. thieme-connect.de The stereochemistry of the olefin is generally retained during the reaction. wikipedia.org

The choice of metal catalyst and ligands can significantly influence the efficiency and stereoselectivity of the cyclopropanation. mdpi.comresearchgate.net For instance, the use of chiral ligands can enable enantioselective cyclopropanations, leading to the formation of specific stereoisomers. wikipedia.org Iron porphyrin complexes have emerged as effective catalysts for these reactions, offering a less expensive alternative to rhodium. oup.comoup.com

Table 1: Examples of Metal-Catalyzed Cyclopropanation

| Catalyst | Diazo Compound | Olefin | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | 85 | wikipedia.org |

| Cu(acac)₂ | Ethyl diazoacetate | 1-Octene | Ethyl 2-hexylcyclopropane-1-carboxylate | 70 | researchgate.net |

| Fe(TPP)Cl | Ethyl diazoacetate | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | 82 | oup.com |

Kulinkovich and Kulinkovich-Szymoniak Reactions for Aminocyclopropane Formation

The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, has been adapted for the synthesis of aminocyclopropanes. organic-chemistry.orgsynarchive.comwikipedia.org The reaction proceeds through the formation of a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org

The Kulinkovich-Szymoniak reaction is a significant modification that allows for the direct synthesis of primary cyclopropylamines from nitriles. synarchive.comorganic-chemistry.org In this method, a Grignard reagent reacts with a nitrile in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to form an azatitanacyclopentene intermediate. organic-chemistry.org Subsequent treatment with a Lewis acid promotes the conversion of this intermediate into the corresponding primary cyclopropylamine. organic-chemistry.org

Key aspects of this reaction include:

Stoichiometry: The reaction typically requires stoichiometric amounts of the titanium reagent. organic-chemistry.org

Grignard Reagent: The choice of Grignard reagent is crucial; ethylmagnesium bromide is commonly used. organic-chemistry.org Using substituted Grignard reagents can lead to the formation of 1,2-disubstituted cyclopropylamines. organic-chemistry.org

Lewis Acid: The addition of a Lewis acid in the second step is essential for the efficient formation of the cyclopropylamine. organic-chemistry.org

Table 2: Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamines

| Nitrile Substrate | Grignard Reagent | Titanium Reagent | Lewis Acid | Product | Yield (%) | Reference |

| Benzonitrile | EtMgBr | Ti(Oi-Pr)₄ | BF₃·OEt₂ | 1-Phenylcyclopropan-1-amine | 75 | organic-chemistry.org |

| Acetonitrile | n-PrMgBr | Ti(Oi-Pr)₄ | BF₃·OEt₂ | 1-Methyl-2-ethylcyclopropan-1-amine | 62 | organic-chemistry.org |

Nickel-Catalyzed Reductive Cross-Coupling for N-Substituted Cyclopropylamines

A modern approach to the synthesis of N-substituted cyclopropylamines involves nickel-catalyzed reductive cross-coupling reactions. organic-chemistry.orgacs.orgnih.gov This methodology allows for the direct coupling of cyclopropylamine derivatives with (hetero)aryl halides. organic-chemistry.orgacs.orgresearchgate.net

One notable protocol utilizes N-hydroxyphthalimide (NHP) esters of cyclopropylamine as coupling partners. organic-chemistry.orgacs.org The reaction is catalyzed by a nickel complex, often in the presence of a reducing agent like zinc powder. organic-chemistry.orgorganic-chemistry.org This method is valued for its broad substrate scope, excellent functional group tolerance, and mild reaction conditions, often proceeding rapidly at room temperature. organic-chemistry.orgacs.orgorganic-chemistry.org The NHP esters are readily prepared from commercially available carboxylic acids. acs.org

This strategy has proven effective for the synthesis of 1-arylcyclopropylamines, which are important motifs in medicinal chemistry. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction can also be extended to the arylation of other strained ring systems. organic-chemistry.orgorganic-chemistry.org The choice of ligand for the nickel catalyst can be critical for achieving high efficiency and selectivity. acs.org

Table 3: Nickel-Catalyzed Reductive Cross-Coupling for 1-Arylcyclopropylamines

| Cyclopropylamine Derivative | Aryl Halide | Nickel Precatalyst | Reductant | Product | Yield (%) | Reference |

| Boc-cyclopropylamine NHP ester | 4-Iodoanisole | NiCl₂·glyme | Zn | tert-butyl (1-(4-methoxyphenyl)cyclopropyl)carbamate | 85 | organic-chemistry.org |

| Boc-cyclopropylamine NHP ester | 2-Bromopyridine | NiCl₂·glyme | Zn | tert-butyl (1-(pyridin-2-yl)cyclopropyl)carbamate | 78 | acs.org |

Titanium-Mediated Reductive Cyclopropanation of Nitriles

Titanium-mediated reactions offer a powerful tool for the synthesis of cyclopropylamines from nitriles. This approach is mechanistically related to the Kulinkovich-Szymoniak reaction and relies on the formation of a titanacyclopropane intermediate. synarchive.comorganic-chemistry.org The reaction of a nitrile with a titanacyclopropane, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, leads to an azatitanacycle. organic-chemistry.org

Hydrolysis of this intermediate can yield the desired primary cyclopropylamine. organic-chemistry.org The reaction conditions, including the stoichiometry of the reagents and the nature of the solvent, can significantly impact the outcome and yield of the reaction. organic-chemistry.orgacsgcipr.org For instance, using an excess of the Grignard reagent can sometimes lead to the formation of side products. organic-chemistry.org

Novel Ring-Forming Methodologies

Recent advancements in organic synthesis have led to the development of novel ring-forming methodologies for the construction of cyclopropane rings, providing alternative routes to this compound and its analogs.

Michael-Initiated Ring-Closure Reactions

Michael-Initiated Ring-Closure (MIRC) reactions are a versatile and efficient method for constructing cyclopropane rings. rsc.orgrsc.orgub.ac.id This process involves the conjugate addition (Michael addition) of a nucleophile to an activated alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.orgsciforum.net

The MIRC approach offers several advantages, including the ability to generate highly functionalized and stereochemically defined cyclopropanes. rsc.orgrsc.org The stereoselectivity of the reaction can be controlled by using chiral substrates, nucleophiles, or catalysts. rsc.org Organocatalysts, such as quinine (B1679958) and prolinol derivatives, have been successfully employed to achieve high enantioselectivity in MIRC reactions. rsc.org The reaction often proceeds under mild conditions and without the need for metal catalysts. rsc.org

The success of a MIRC reaction depends on the nature of the Michael acceptor, the nucleophile, and the leaving group involved in the ring-closure step. acs.orgunl.pt Vinyl sulfones and vinyl selenones have been used as effective Michael acceptors due to the excellent leaving group ability of the sulfonyl and selenonyl moieties, respectively. sciforum.netacs.org

Table 4: Examples of Michael-Initiated Ring-Closure Reactions

| Michael Acceptor | Nucleophile | Catalyst/Base | Product Type | Diastereoselectivity | Enantioselectivity | Reference |

| Vinyl Selenone | α-Substituted Cyanoacetate | Bifunctional Thiourea | Nitrocyclopropane | High | Moderate | rsc.org |

| Vinyl Sulfone-Modified Carbohydrate | Malonate | Base | Cyclopropanated Carbohydrate | High | N/A | acs.org |

| 3-Bromochromone | Activated Methyl Ketone | Base | Cyclopropa[b]chromanone | High | N/A | ua.pt |

Synthesis via Electrophilic Zinc Homoenolate Trapping and Subsequent Ring-Closure

A novel strategy for the synthesis of trans-2-substituted-cyclopropylamines involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure. chemrxiv.orgnih.govchemrxiv.org This method utilizes readily available α-chloroaldehydes as starting materials. chemrxiv.orgnih.gov

The reaction proceeds by treating the α-chloroaldehyde with a diorganozinc reagent, such as bis(iodozincio)methane, to generate a zinc homoenolate intermediate. chemrxiv.org This homoenolate is then trapped by an amine, and subsequent heating promotes the ring-closure to afford the cyclopropylamine product. chemrxiv.orgnih.gov A key finding is that the diastereoselectivity of the reaction can be controlled by the addition of a polar aprotic co-solvent, which can suppress the cis/trans-isomerization of the cyclopropylamine product that may occur in the presence of zinc halide salts. chemrxiv.orgnih.gov

This methodology has been successfully applied to the synthesis of a variety of pharmaceutically relevant cyclopropylamines with high diastereoselectivity. chemrxiv.orgnih.gov The electrophilic nature of zinc homoenolates has also been exploited in other transformations, such as the conversion of cyclopropanols to cyclopropylamines. rsc.orgacs.orgnih.gov

Table 5: Synthesis of trans-2-Substituted-Cyclopropylamines via Zinc Homoenolate Trapping

| α-Chloroaldehyde | Amine | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| 2-Chloro-3-phenylpropanal | Morpholine | >20:1 | 77 | chemrxiv.org |

| 2-Chloro-4-methylpentanal | Piperidine | >20:1 | 85 | nih.gov |

| 2-Chloro-2-(4-fluorophenyl)acetaldehyde | Benzylamine | 15:1 | 65 | chemrxiv.org |

Multicomponent Reaction (MCR) Approaches to Cyclopropylamine Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. organic-chemistry.orgnih.gov This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core cyclopropylamine scaffold. For instance, a one-pot interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine has been used to synthesize a cyclopropyl-containing 4-thiazolidinone (B1220212) derivative, demonstrating the utility of MCRs in incorporating the cyclopropylamine motif. mdpi.com Another example involves a zinc-mediated carbonyl alkylative amination reaction, which provides a multicomponent method for synthesizing α-branched alkylamines. acs.org Such strategies could potentially be adapted for the synthesis of N-substituted cyclopropylamines like this compound by employing isovaleraldehyde (B47997) or a related precursor as one of the components.

The general principle of MCRs involves the formation of reactive intermediates in situ that then participate in a cascade of reactions. organic-chemistry.org For the synthesis of cyclopropylamines, this could involve the initial formation of an imine from an aldehyde and an amine, which then undergoes a cyclopropanation reaction. The challenge lies in designing reaction conditions that favor the desired MCR pathway over competing side reactions. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound analogs is of paramount importance.

Achieving high diastereoselectivity in the synthesis of 2-substituted cyclopropylamines, particularly the trans isomer, is a significant synthetic challenge. One effective method involves the reaction of α-chloroaldehydes with an amine in the presence of a zinc homoenolate. This process proceeds through the trapping of an electrophilic zinc homoenolate with the amine, followed by ring closure to yield the trans-cyclopropylamine with high diastereoselectivity. researchgate.netacs.orgnih.gov It has been noted that the presence of zinc halide salts can lead to cis/trans-isomerization, a process that can be suppressed by the addition of a polar aprotic cosolvent. researchgate.netnih.gov

Another approach utilizes the tin-lithium exchange on trans-2-(tributylstannyl)-N,N-dibenzylcyclopropylamine. This reaction proceeds with retention of configuration, and the resulting aminocyclopropyllithium species can be trapped with various electrophiles to afford trans-2-substituted cyclopropylamines in good yields. thieme-connect.de The titanium-mediated reductive cyclopropanation of N,N-dialkylcarboxamides also provides a route to N,N-dialkylcyclopropylamines, with high trans-stereoselectivity observed in the formation of 2-(trialkylsilyl)- and 2-(trialkylstannyl)cyclopropylamines. thieme-connect.de

| Method | Starting Materials | Key Reagents | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|

| Zinc Homoenolate Trapping | α-Chloroaldehydes, Amine | Zinc | High | researchgate.net, acs.org, nih.gov |

| Tin-Lithium Exchange | trans-2-(tributylstannyl)-N,N-dibenzylcyclopropylamine, Electrophile | n-Butyllithium | High | thieme-connect.de |

| Titanium-Mediated Reductive Cyclopropanation | N,N-Dialkylcarboxamides | Titanium(IV) isopropoxide, Grignard reagent | Moderate to High | thieme-connect.de |

The synthesis of enantiomerically pure cyclopropylamine derivatives is crucial for developing chiral drugs. A highly effective method is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters. nih.govacs.orgfigshare.com This reaction can produce the corresponding cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.govacs.orgfigshare.com The success of this method represents a significant advancement in the direct enantioselective synthesis of this important class of compounds. acs.org

Other strategies often rely on the use of chiral auxiliaries or chiral catalysts. For instance, the diastereoselective Simmons-Smith cyclopropanation of chiral enamides can be employed to generate enantiomerically enriched cyclopropylamines. The development of new catalytic systems that can achieve high enantioselectivity with a broad range of substrates remains an active area of research. acs.org

| Method | Key Catalyst/Reagent | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation | Ru(II)-Pheox complex | Vinylcarbamates, Diazoesters | Up to 99% | nih.gov, acs.org, figshare.com |

Scalable Chemical Synthesis of Key Cyclopropylamine Intermediates (e.g., 1-(cyclopropyl)cyclopropylamine)

An alternative, though less scalable, patented protocol involves the Szymoniak–Kulinkovich reductive cyclopropanation of cyclopropyl cyanide. nih.gov However, this method has been reported to give low yields of impure product, necessitating purification via column chromatography. nih.gov

Synthetic Transformations of this compound Precursors (e.g., cyclopropanecarboxaldehyde (B31225), cyclopropanecarbonitrile)

Cyclopropanecarboxaldehyde and cyclopropanecarbonitrile (B140667) are versatile precursors for the synthesis of this compound and its analogs.

Cyclopropanecarboxaldehyde is a valuable intermediate that can undergo a variety of transformations. cymitquimica.com It can be prepared through the oxidation of cyclopropanemethanol or the isomerization of 2,3-dihydrofuran. chemicalbook.com Reductive amination of cyclopropanecarboxaldehyde with isopentylamine would be a direct route to this compound. This reaction typically involves the formation of an imine intermediate, which is then reduced in situ.

Mechanistic Investigations of Chemical Transformations Involving N Isopentylcyclopropanamine and Its Core Structure

Mechanisms of Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions. The presence of an amino group on the ring can significantly influence the regioselectivity and the mechanistic pathway of this process.

The formation of an Electron Donor-Acceptor (EDA) complex is a key step in initiating the ring-opening of cyclopropylamines. researchgate.net In this mechanism, the cyclopropylamine (B47189) acts as the electron donor, and a suitable electron acceptor molecule is required. The process is often initiated by photoirradiation. researchgate.net

Upon light absorption, the EDA complex is promoted to an excited state, facilitating a single electron transfer (SET) from the cyclopropylamine to the acceptor. This generates a cyclopropylamine radical cation. The formation of this radical cation is a critical step, as it significantly weakens the C-C bonds of the cyclopropane ring. The strain within the three-membered ring is released through homolytic cleavage of one of the C-C bonds, leading to a distonic radical cation intermediate. This ring-opened intermediate is then poised to react further, for instance, by adding to an olefin, to form a new C-C bond, ultimately leading to the formation of a five-membered ring product.

A general representation of this mechanism is depicted below:

Table 1: Key Steps in EDA Complex-Driven Ring-Opening of Cyclopropylamines

| Step | Description | Intermediate(s) |

| 1. EDA Complex Formation | The cyclopropylamine (electron donor) and an acceptor molecule form a ground-state EDA complex. | [Cyclopropylamine---Acceptor] |

| 2. Photoexcitation and SET | Upon irradiation, the EDA complex is excited, leading to a single electron transfer (SET) from the amine to the acceptor. | Cyclopropylamine radical cation and Acceptor radical anion |

| 3. Ring-Opening | The strained cyclopropane ring of the radical cation undergoes homolytic C-C bond cleavage. | Distonic radical cation |

| 4. Subsequent Reaction | The ring-opened intermediate reacts with other species present in the reaction mixture. | Various, depending on the reaction |

Transition metals can effectively promote the ring-opening of cyclopropanes through oxidative addition, a process that involves the cleavage of a C-C bond and the formation of a metallacyclobutane intermediate. slideshare.net The presence of a nitrogen atom in the cyclopropylamine structure can influence the coordination of the metal and the subsequent steps of the reaction. azom.com

The mechanism typically begins with the coordination of the transition metal to the cyclopropylamine. This is followed by the oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring. This step is driven by the release of ring strain. The resulting metallacyclobutane is a key intermediate that can undergo various subsequent reactions. For instance, reductive elimination from this intermediate can lead to the formation of a new, larger ring structure.

The regioselectivity of the C-C bond cleavage can be influenced by the substituents on the cyclopropane ring and the nature of the metal catalyst. In the case of N-isopentylcyclopropanamine, the isopentyl group can exert steric effects that may direct the coordination of the metal and influence which C-C bond is cleaved.

Table 2: General Steps in Metal-Promoted Ring-Opening of Cyclopropylamines

| Step | Description | Intermediate(s) |

| 1. Coordination | The transition metal catalyst coordinates to the cyclopropylamine. | Metal-cyclopropylamine complex |

| 2. Oxidative Addition | The metal inserts into a C-C bond of the cyclopropane ring, releasing ring strain. | Metallacyclobutane |

| 3. Further Transformation | The metallacyclobutane intermediate undergoes reactions such as reductive elimination or insertion. | Varies depending on the reaction pathway |

Commonly used metals in these transformations include palladium, rhodium, and nickel. slideshare.net The choice of metal and ligands can be used to tune the reactivity and selectivity of the ring-opening process.

Exploration of Cycloaddition Reactions of Cyclopropylamines

Cyclopropylamines can participate in cycloaddition reactions, serving as three-carbon synthons for the construction of five-membered rings. azom.com A notable example is the [3+2] cycloaddition with olefins, which is often mediated by visible-light photoredox catalysis. nih.govias.ac.in

The mechanism of the photocatalytic [3+2] cycloaddition of a cyclopropylamine with an alkene begins with the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst then acts as an oxidant, accepting an electron from the cyclopropylamine to form a cyclopropylamine radical cation. nih.gov

As described in the EDA section, this radical cation is unstable and undergoes rapid, irreversible ring-opening to form a 1,3-radical cation intermediate. This intermediate then adds to the alkene in a stepwise manner. The resulting radical cation can then be reduced by the reduced form of the photocatalyst to generate a zwitterionic intermediate, which subsequently cyclizes to form the five-membered ring product and regenerate the photocatalyst.

Table 3: Mechanistic Steps in the Photocatalytic [3+2] Cycloaddition of Cyclopropylamines

| Step | Description | Intermediate(s) |

| 1. Photocatalyst Excitation | The photocatalyst absorbs visible light and is promoted to an excited state. | Excited photocatalyst |

| 2. Single Electron Transfer (SET) | The excited photocatalyst oxidizes the cyclopropylamine. | Cyclopropylamine radical cation |

| 3. Ring-Opening | The cyclopropylamine radical cation undergoes C-C bond cleavage. | 1,3-Radical cation |

| 4. Addition to Alkene | The 1,3-radical cation adds to the alkene. | Adduct radical cation |

| 5. Reduction and Cyclization | The adduct radical cation is reduced by the photocatalyst, followed by cyclization. | Zwitterion, then the final cyclopentylamine (B150401) product |

The regioselectivity of the addition to the alkene is an important aspect of this reaction, and the substituents on both the cyclopropylamine and the alkene play a crucial role in determining the outcome. nih.gov

Studies on Isomerization Pathways of Cyclopropylamine Systems

The stereochemistry of substituted cyclopropanes can be altered through isomerization reactions. These processes can be promoted by various catalysts or by photoionization.

Lewis acids can catalyze the cis/trans isomerization of substituted cyclopropanes. While specific studies on this compound with zinc halide salts are not extensively detailed in the literature, the general mechanism can be inferred from related systems, such as the gold(III)-catalyzed isomerization of vinylcyclopropanes. libretexts.orgyoutube.com

The mechanism likely involves the coordination of the Lewis acid (e.g., a zinc halide) to a functional group on the cyclopropane derivative. In the case of a cyclopropylamine, the nitrogen atom could potentially coordinate to the Lewis acid, but it is more likely that an acceptor group on the cyclopropane ring would be the primary site of coordination to activate the ring.

Following coordination, the Lewis acid polarizes the cyclopropane ring, facilitating the cleavage of a C-C bond to form a zwitterionic intermediate. This intermediate can then undergo bond rotation around the remaining C-C single bond. Subsequent ring-closure of the rotated intermediate leads to the formation of the stereoisomer. The thermodynamic stability of the cis and trans isomers will ultimately determine the equilibrium position of the isomerization.

Table 4: Proposed Steps for Lewis Acid-Catalyzed Cis/Trans Isomerization

| Step | Description | Intermediate(s) |

| 1. Lewis Acid Coordination | The Lewis acid catalyst coordinates to an activating group on the cyclopropane ring. | Lewis acid-cyclopropane complex |

| 2. Ring-Opening | The polarized C-C bond of the cyclopropane ring cleaves heterolytically. | Zwitterionic intermediate |

| 3. Bond Rotation | Rotation occurs around the C-C single bond in the open-chain intermediate. | Rotated zwitterionic intermediate |

| 4. Ring-Closure | The zwitterionic intermediate undergoes ring-closure to form the isomerized cyclopropane. | Isomerized cyclopropane |

The efficiency of this process depends on the strength of the Lewis acid and the nature of the substituents on the cyclopropane ring.

Upon photoionization, this compound can undergo a series of fragmentation reactions. The initial step is the ejection of an electron to form a molecular ion (radical cation). The fragmentation pathways of this molecular ion are governed by the relative stabilities of the resulting fragment ions and neutral species.

For this compound, several fragmentation pathways can be envisioned based on the general principles of mass spectrometry of amines. slideshare.net

One likely pathway is alpha-cleavage , which involves the cleavage of a bond adjacent to the nitrogen atom. In the case of the this compound radical cation, this could involve the loss of a butyl radical from the isopentyl group, leading to a stable iminium ion. Alternatively, cleavage of the bond between the nitrogen and the cyclopropyl (B3062369) ring could occur.

Another potential fragmentation pathway involves the ring-opening of the cyclopropyl group within the radical cation. As discussed previously, the radical cation of a cyclopropylamine is prone to ring-opening. This would lead to a distonic radical cation that could then undergo further fragmentation.

The fragmentation pattern would also likely show the loss of small neutral molecules, such as ethene, through rearrangements like the McLafferty rearrangement if the alkyl chain is sufficiently long.

Table 5: Plausible Fragmentation Pathways of this compound Radical Cation

| Pathway | Description | Key Fragment Ions |

| Alpha-Cleavage (Isopentyl group) | Cleavage of the C-C bond beta to the nitrogen in the isopentyl group. | [M - C4H9]+ |

| Alpha-Cleavage (Cyclopropyl group) | Cleavage of the N-cyclopropyl bond. | [C3H5]+ and [Isopentyl-NH]+. |

| Ring-Opening/Fragmentation | Ring-opening of the cyclopropyl radical cation followed by fragmentation. | Various, depending on subsequent bond cleavages. |

The relative abundance of the different fragment ions would provide valuable information about the structure of the original molecule and the energetics of the different fragmentation pathways.

Formation and Reactivity of Radical Intermediates

The study of radical intermediates derived from cyclopropylamines, including this compound, offers insights into their unique chemical reactivity, which is largely influenced by the inherent strain of the three-membered ring.

Generation of Distonic Radical Cations from Cyclopropylamines

The ionization of cyclopropylamines can lead to the formation of distonic radical cations, where the charge and radical centers are separated. This process often involves the ring-opening of the cyclopropane moiety. For the parent cyclopropylamine, ionization can result in the formation of the •CH2CH2CH=NH2+ distonic radical cation kuleuven.be. This isomerization is a key step that dictates the subsequent reactivity of the molecule.

Distonic radical cations are often more stable than their conventional isomers and can be formed with little to no activation energy kuleuven.be. Their formation can be monitored using techniques like mass spectrometry and their structure can be characterized by ESR spectrometry kuleuven.be. The stability of these distonic species is a critical factor in their chemical behavior. Theoretical studies have shown that while the distonic radical cation derived from cyclopropylamine is significantly more stable than the ionized form of allylamine (B125299), it is less stable than the ionized aminopropene kuleuven.be.

The isopentyl group in this compound is expected to influence the properties of the corresponding radical cation, although specific studies on this compound are not prevalent. Generally, alkyl substituents can affect the stability and reactivity of radical cations through inductive and steric effects.

| Precursor | Radical Cation Intermediate | Relative Stability |

| Cyclopropylamine | Conventional Radical Cation | Less Stable |

| Cyclopropylamine | Distonic Radical Cation (•CH2CH2CH=NH2+) | More Stable |

This table illustrates the general stability trend observed for radical cations derived from the cyclopropylamine core.

Role of Aminocyclopropyl Radical Intermediates in Catalysis

Aminocyclopropyl radical intermediates are pivotal in various catalytic transformations. The generation of these radicals, often through single-electron transfer (SET) processes, can initiate a cascade of reactions leading to complex molecular architectures. For instance, the aerobic oxidation of certain cyclopropylamines can proceed through radical cation intermediates to construct bicyclic compounds stereoselectively nih.gov.

Visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations, which can then undergo further reactions to form synthetically useful intermediates like iminium ions, α-amino radicals, and distonic ions. These intermediates can be trapped to form a diverse array of amine-containing products.

While specific catalytic cycles involving this compound are not extensively documented, the principles governing the reactivity of the aminocyclopropyl core are applicable. The isopentyl substituent could potentially modulate the redox properties of the amine and influence the stereochemical outcome of catalytic reactions.

Nucleophilic Reactivity and Basicity of the Amine Moiety in Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. These properties are fundamental to its role in many chemical transformations.

The basicity of an amine is a measure of its ability to accept a proton. For aliphatic amines, the basicity is influenced by the inductive effects of the alkyl groups attached to the nitrogen. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation. Consequently, primary, secondary, and tertiary alkylamines are generally more basic than ammonia (B1221849) libretexts.org. The isopentyl group in this compound, being an alkyl group, is expected to enhance the basicity of the amine compared to unsubstituted cyclopropylamine.

However, the hybridization of the nitrogen atom's orbitals also plays a crucial role. The basicity of amines is highest for sp3-hybridized nitrogen and decreases with increasing s-character masterorganicchemistry.comyoutube.com. In this compound, the nitrogen is sp3-hybridized, which contributes to its basic character.

The nucleophilicity of amines, or their ability to donate their lone pair to an electrophile, generally correlates with their basicity. Therefore, this compound is expected to be a competent nucleophile. However, nucleophilicity is also sensitive to steric hindrance masterorganicchemistry.com. The isopentyl group, while increasing basicity through its electronic effect, might also introduce some steric bulk that could modulate its nucleophilic reactivity in certain reactions.

It is important to note that amides are significantly less basic than amines because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group libretexts.org. This distinction highlights the availability of the lone pair on the nitrogen of this compound for participating in acid-base and nucleophilic reactions.

| Compound/Functional Group | Key Factors Influencing Basicity | General Basicity Trend |

| Ammonia | Reference | Baseline |

| Primary Alkylamine | Inductive effect of one alkyl group | More basic than ammonia |

| Secondary Alkylamine | Inductive effect of two alkyl groups | Generally more basic than primary amines |

| Tertiary Alkylamine | Inductive effect of three alkyl groups (solvation effects can alter trend in solution) | Basicity can be similar to or less than secondary amines in solution |

| Amide | Resonance delocalization of the nitrogen lone pair | Significantly less basic than amines |

| This compound | Inductive effect of isopentyl and cyclopropyl groups, sp3 hybridization | Expected to be a relatively strong base |

This table provides a general comparison of the basicity of different nitrogen-containing functional groups.

Spectroscopic and Advanced Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Isopentylcyclopropanamine. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the molecule's constitution and stereochemistry can be assembled.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a set of signals corresponding to the protons of the cyclopropyl (B3062369) ring and the isopentyl group. The protons on the three-membered ring are expected to appear in the upfield region, a characteristic feature of cyclopropyl groups. The methine proton on the cyclopropyl ring directly attached to the nitrogen atom would likely be the most deshielded of the ring protons. The methylene and methine protons of the isopentyl group would resonate at chemical shifts typical for alkyl chains, with the methylene group adjacent to the nitrogen atom showing a downfield shift due to the inductive effect of the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon of the isopentyl group and the cyclopropyl ring. The carbons of the cyclopropyl ring are known to resonate at unusually high field (low ppm values), a consequence of the ring strain and unique hybridization. The carbon atom of the cyclopropyl ring bonded to the nitrogen is expected to be the most deshielded among the ring carbons. The chemical shifts of the isopentyl group carbons would follow predictable trends based on their position relative to the nitrogen atom and branching.

Predicted Chemical Shift Data:

Note: The following tables present predicted chemical shift ranges based on general principles of NMR spectroscopy and data for structurally related compounds. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl-CH | 2.2 - 2.6 | Multiplet |

| Cyclopropyl-CH₂ | 0.3 - 0.8 | Multiplet |

| N-CH₂ | 2.5 - 2.9 | Triplet |

| CH₂-CH(CH₃)₂ | 1.4 - 1.7 | Multiplet |

| CH(CH₃)₂ | 1.6 - 2.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl-CH | 30 - 40 |

| Cyclopropyl-CH₂ | 5 - 15 |

| N-CH₂ | 45 - 55 |

| CH₂-CH(CH₃)₂ | 35 - 45 |

| CH(CH₃)₂ | 25 - 35 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. rsc.org For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl ring, as well as between adjacent protons within the isopentyl chain. This allows for the tracing of the proton spin systems in both fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the protons of the N-CH₂ group of the isopentyl chain and the methine carbon of the cyclopropyl ring, unequivocally confirming the N-isopentyl substitution on the cyclopropanamine moiety.

Conformational Analysis and Stereochemical Assignments via NMR

NMR spectroscopy is a powerful tool for investigating the conformational preferences and stereochemistry of molecules in solution. acs.orgrsc.org For this compound, the analysis of coupling constants and the application of Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the molecule's three-dimensional structure.

The magnitude of vicinal proton-proton coupling constants (³JHH) within the isopentyl chain can be used to infer the preferred dihedral angles and thus the conformational population of the flexible alkyl group.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can identify protons that are close in space, even if they are not directly bonded. In the context of this compound, NOE correlations could reveal through-space interactions between protons on the isopentyl group and the cyclopropyl ring, providing information about the preferred orientation of the substituent relative to the ring.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS) for Volatile Derivatives

For the analysis of volatile compounds like this compound, Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS) is a commonly used technique. In this method, the compound is first separated from a mixture by gas chromatography and then ionized by electron ionization. The resulting ions are analyzed by an ion trap mass spectrometer.

The electron ionization of this compound would likely lead to the formation of a molecular ion (M⁺•). Subsequent fragmentation of this ion would produce a characteristic mass spectrum. Based on the fragmentation patterns of similar amines, key fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an isobutyl radical to form a stable iminium ion.

Loss of the isopentyl group: Cleavage of the C-N bond could lead to the formation of a cyclopropylaminium radical cation.

Ring opening of the cyclopropyl group: The strained cyclopropyl ring may undergo ring-opening fragmentation.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺• | Molecular Ion | - |

| [M-57]⁺ | Iminium Ion | α-cleavage (loss of isobutyl radical) |

| 57 | Cyclopropylaminium radical cation | C-N bond cleavage |

Electrospray Ionization-Triple Quadrupole-Tandem Mass Spectrometry (ESI-TQ-MS-MS) for Mechanistic Insights

Electrospray Ionization-Triple Quadrupole-Tandem Mass Spectrometry (ESI-TQ-MS-MS) is a soft ionization technique that is particularly useful for studying the fragmentation of protonated molecules, providing valuable mechanistic insights. nist.gov In this technique, the sample is introduced as a solution, and the analyte is ionized by electrospray, typically forming a protonated molecule [M+H]⁺.

In a tandem mass spectrometry (MS/MS) experiment, the protonated molecule is selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the second quadrupole (collision cell), and the resulting fragment ions are analyzed in the third quadrupole. This allows for the detailed study of the fragmentation pathways of a specific precursor ion.

For this compound, the [M+H]⁺ ion would be the precursor ion. The CID spectrum would reveal characteristic fragment ions resulting from the dissociation of the protonated molecule. The fragmentation pathways in ESI-MS/MS can differ from those in EI-MS due to the different ionization and fragmentation mechanisms.

Table 4: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - C₅H₁₀]⁺ | Loss of isopentene |

| [M+H]⁺ | [C₅H₁₁]⁺ | Isopentyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational motions of atoms within a molecule. For this compound, these methods provide a characteristic fingerprint, allowing for its identification and the confirmation of its functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorptions arising from its distinct structural components: the cyclopropyl ring, the secondary amine, and the isopentyl group.

Key expected vibrational frequencies for this compound are detailed in the table below. The presence of the cyclopropyl group is typically confirmed by C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, a region usually associated with unsaturated systems. The N-H stretching of the secondary amine is anticipated as a moderate to weak band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the isopentyl and cyclopropyl groups will be prominent in the 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C stretching vibrations within the cyclopropyl ring and the isopentyl chain. The symmetric C-H stretching vibrations are also expected to produce strong Raman signals. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (weak to moderate) | Weak |

| Cyclopropyl C-H | Stretching | > 3000 | Strong |

| Isopentyl C-H | Stretching | 2850 - 2960 | Strong |

| C-N | Stretching | 1020 - 1250 | Moderate |

| CH₂ | Scissoring (bending) | 1450 - 1470 | Moderate |

| CH₃ | Asymmetric Bending | ~1460 | Moderate |

| CH₃ | Symmetric Bending | ~1370 | Moderate |

| Cyclopropyl Ring | Ring "Breathing" | 850 - 900 | Strong |

Note: These are predicted values based on the analysis of similar functional groups and compounds like cyclopropylamine (B47189). Actual experimental values may vary.

Chromatographic Methods for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)

Chromatographic techniques are indispensable in academic research for the separation, identification, and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase that is pumped through a stationary phase. For the purity assessment of this compound, a reverse-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar impurities would elute earlier, while less polar impurities would be retained longer on the column. A UV detector is commonly used for detection, as the amine functionality, although not a strong chromophore, should provide sufficient absorbance at lower wavelengths. The purity of a sample can be determined by the relative area of the main peak corresponding to this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is well-suited for GC analysis. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase.

For purity assessment, a capillary column with a non-polar or moderately polar stationary phase (e.g., polydimethylsiloxane or a phenyl-substituted polysiloxane) would be appropriate. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used for the detection of organic compounds, providing high sensitivity.

GC is also an excellent method for the separation of potential isomers of this compound, such as positional isomers where the isopentyl group is attached at different positions on the cyclopropylamine core, or stereoisomers if a chiral center is present. The high resolving power of capillary GC columns can often separate isomers with very similar boiling points. vurup.sk For the separation of enantiomers, a chiral stationary phase would be required. core.ac.ukgcms.cz

Table 2: Comparison of Chromatographic Methods for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Stationary Phase | Reverse-phase (e.g., C18-silica). | Non-polar to moderately polar (e.g., polydimethylsiloxane). |

| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol mixture. | Inert gas (e.g., Helium, Nitrogen). |

| Typical Detector | UV-Vis Detector. | Flame Ionization Detector (FID). |

| Primary Application | Purity assessment of the synthesized compound. | Purity assessment and separation of volatile isomers. |

| Advantages | Suitable for non-volatile impurities; non-destructive. | High resolution for isomer separation; high sensitivity with FID. |

| Limitations | Lower resolution for volatile isomers compared to GC. | Sample must be volatile and thermally stable. |

Structure Activity Relationship Sar Studies on N Isopentylcyclopropanamine Analogs and Derivatives

Theoretical Frameworks for SAR Analysis of Cyclopropylamine (B47189) Derivatives

The SAR analysis of cyclopropylamine derivatives is fundamentally guided by the unique chemical properties of the cyclopropane (B1198618) ring. This highly strained, three-membered ring endows these molecules with distinct conformational rigidity and electronic characteristics. Theoretical frameworks for analyzing the SAR of these derivatives often revolve around understanding how modifications to the cyclopropylamine core and its substituents alter interactions with biological targets.

A primary consideration is the role of the cyclopropane ring as a bioisostere for other chemical groups. Its rigid structure can lock the molecule into a specific conformation, which can be advantageous for fitting into a well-defined binding pocket of an enzyme or receptor. Furthermore, the cyclopropyl (B3062369) group can influence the pKa of the amine, thereby affecting its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with a biological target.

Many cyclopropylamine derivatives, such as tranylcypromine (B92988), are known to act as enzyme inhibitors. nih.gov The SAR of these compounds is often rationalized in the context of their mechanism of action. For instance, the cyclopropylamine moiety can be involved in covalent bond formation with the enzyme's active site, leading to irreversible inhibition. nih.gov Theoretical models for SAR in this context would focus on how structural changes affect the susceptibility of the cyclopropane ring to undergo oxidative metabolism, which can generate a reactive intermediate capable of covalent modification.

Influence of the N-Isopentyl Substitution Pattern on Chemical Reactivity

From a chemical reactivity standpoint, the electron-donating inductive effect of the isopentyl group can increase the nucleophilicity of the nitrogen atom. This, in turn, can affect the rate of reactions involving the amine, such as N-alkylation or acylation. The steric bulk of the isopentyl group can also play a significant role, potentially shielding the nitrogen atom from attack by certain reagents or influencing the regioselectivity of reactions at adjacent positions.

In the context of biological activity, the N-isopentyl group can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. The increased lipophilicity imparted by the isopentyl group can enhance membrane permeability and absorption. Furthermore, the size and branching of the isopentyl group can influence how the molecule fits into a binding pocket, potentially leading to increased potency or selectivity for a particular biological target. SAR studies on related compounds have shown that varying the length and branching of N-alkyl substituents can lead to significant changes in biological activity.

Impact of Cyclopropyl Ring Substitution on Electronic and Steric Properties

Electron-withdrawing groups on the cyclopropyl ring can decrease the electron density of the ring and potentially make it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the ring's electron density. These electronic perturbations can also influence the pKa of the amine and the stability of any reactive intermediates formed during metabolism.

Steric effects of substituents on the cyclopropyl ring are also critical. Bulky substituents can introduce steric hindrance, which can influence the molecule's preferred conformation and its ability to bind to a target. The position of the substituent on the ring is also a key determinant of its steric impact. For instance, a substituent at the carbon atom adjacent to the amino group will have a more direct steric influence on the amine's accessibility than a substituent at a more distant position.

Design and Synthesis of N-Isopentylcyclopropanamine Analog Libraries for Mechanistic Probing

The systematic exploration of the SAR of this compound necessitates the design and synthesis of analog libraries. These libraries would be designed to probe the specific contributions of the N-isopentyl group and the cyclopropylamine core to the molecule's activity.

A focused library could be designed to explore the influence of the N-alkyl substituent. This would involve synthesizing a series of analogs where the isopentyl group is replaced with other alkyl groups of varying length, branching, and lipophilicity. For example, analogs with N-butyl, N-hexyl, or N-cyclohexyl groups could be synthesized to probe the effect of chain length and cyclization on activity.

Another library could focus on substitutions on the cyclopropyl ring. This would involve introducing a variety of substituents with different electronic and steric properties at various positions on the ring. For example, analogs with methyl, halogen, or hydroxyl groups on the cyclopropyl ring could be synthesized to investigate the impact of these modifications. The synthesis of these analogs would likely involve multi-step synthetic routes starting from commercially available cyclopropane precursors.

Correlation of Structural Modifications with Biochemical Interaction Profiles (e.g., enzyme binding affinity, mechanism of inhibition)

The ultimate goal of SAR studies is to correlate specific structural modifications with changes in biochemical interaction profiles. For this compound and its analogs, this would involve assessing their effects on relevant biological targets, such as enzymes.

A key parameter to measure would be the enzyme binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). By comparing the binding affinities of a series of analogs, it is possible to deduce which structural features are important for target engagement. For example, if increasing the length of the N-alkyl chain leads to a decrease in Ki, it would suggest that a larger lipophilic group is favored in the binding pocket.

Understanding the mechanism of inhibition is also crucial. nih.gov Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition. Kinetic studies can be employed to determine the mechanism of inhibition for each analog. For instance, if an analog is found to be an irreversible inhibitor, it would suggest that it is forming a covalent bond with the enzyme. Further mechanistic studies could then be conducted to identify the specific amino acid residue that is being modified.

The data generated from these studies can be used to build a comprehensive SAR model for this compound derivatives. This model can then be used to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational chemistry and molecular modeling of this compound that would be required to thoroughly address the requested article outline.

Studies detailing the quantum chemical calculations (like Density Functional Theory), molecular dynamics simulations, or specific molecular docking analyses with enzymes such as MAO, LSD1, and isopentenyl diphosphate isomerase for this compound could not be located. While general computational methodologies for similar classes of compounds (cyclopropylamines) and their targets (MAO, LSD1) exist, the specific data, detailed research findings, and data tables for this compound itself are not present in the accessible literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail focused solely on this compound.

Interactions with Biochemical Systems: Mechanistic Insights

Mechanism-Based Inhibition Studies of Specific Enzyme Systems

N-Isopentylcyclopropanamine is a potent inhibitor of several flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. Its inhibitory activity is not merely due to binding at the active site but involves a chemical reaction with the enzyme's cofactor, leading to irreversible inactivation. This mechanism-based inhibition is a hallmark of the cyclopropylamine (B47189) scaffold.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. Cyclopropylamine-based compounds, such as the well-known antidepressant tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), are classic examples of irreversible MAO inhibitors. The mechanism of inhibition by compounds like this compound proceeds through a sophisticated multi-step process.

The proposed mechanism involves the inhibitor first binding to the active site of the MAO enzyme. The nitrogen atom of the cyclopropylamine is then oxidized by the FAD cofactor via a single-electron transfer (SET) process. This oxidation generates a highly reactive aminium radical cation. The inherent strain in the three-membered cyclopropane (B1198618) ring facilitates its rapid opening, producing a carbon-centered radical. This radical intermediate then covalently bonds to the FAD cofactor, typically at the N(5) or C(4a) position of the isoalloxazine ring, forming a stable adduct. acs.orgnih.gov This covalent modification of the essential FAD cofactor results in the irreversible inactivation of the enzyme. acs.org

Lysine Specific Demethylase 1 (LSD1, also known as KDM1A) is another crucial FAD-dependent enzyme that plays a vital role in epigenetic regulation by demethylating histone proteins. Structurally and mechanistically, LSD1 is homologous to MAO enzymes, which explains why many MAO inhibitors also exhibit activity against LSD1. nih.gov

The inhibition of LSD1 by this compound follows a similar mechanism-based pathway as seen with MAO. stemcell.com The inhibitor covalently modifies the FAD cofactor, leading to irreversible inactivation. acs.orgnih.gov However, the active site of LSD1 is significantly larger than that of MAO-A or MAO-B. researchgate.net This structural difference allows for the design of inhibitors with enhanced selectivity. By introducing bulky substituents on the cyclopropylamine scaffold, such as the N-isopentyl group, it is possible to improve potency and selectivity for LSD1 over the MAO enzymes. These modifications can exploit additional interactions within the larger substrate-binding pocket of LSD1, leading to more effective and targeted inhibition. acs.org

The interaction between a mechanism-based inhibitor like this compound and its target enzyme is characterized by a two-step kinetic model. Initially, a reversible enzyme-inhibitor complex (E·I) is formed, which is governed by the inhibition constant, KI. Subsequently, this complex undergoes a chemical reaction that leads to the irreversible inactivation of the enzyme, a step characterized by the rate constant, kinact.

E + I reversible E·I kinact E-I

Below is a table summarizing representative kinetic data for the inhibition of LSD1, MAO-A, and MAO-B by various trans-2-phenylcyclopropylamine (2-PCPA) derivatives, illustrating the impact of different substitutions on potency and selectivity.

| Compound | Target Enzyme | IC | K | k | k |

| 2-PCPA (Tranylcypromine) | LSD1 | >250 | 242 | 0.0106 | 44 |

| MAO-A | 1.8 | 17 | 0.02 | 1176 | |

| MAO-B | 0.8 | 6.8 | 0.017 | 2500 | |

| S2101 (A 2-PCPA derivative) | LSD1 | 0.82 | 0.61 | 0.0028 | 4560 |

| MAO-A | 2.5 | - | - | - | |

| MAO-B | 1.1 | - | - | - |

Data compiled from studies on tranylcypromine and its derivatives. stemcell.comacs.org The compound S2101 features substitutions on the phenyl ring designed to enhance LSD1 inhibition.

Role of the Cyclopropylamine Moiety in Modulating Enzyme Active Site Activity

The cyclopropylamine moiety is the critical pharmacophore responsible for the mechanism-based inactivation of FAD-dependent amine oxidases. The key to its function lies in the high ring strain of the cyclopropane ring. This strain significantly lowers the activation energy for the ring-opening reaction following the initial single-electron oxidation by the FAD cofactor.

Upon oxidation of the amine, the resulting radical cation is unstable. The strained C-C bonds of the cyclopropane ring are susceptible to cleavage, leading to a rapid ring-opening event. This process generates a stabilized carbon-centered radical that is perfectly positioned to attack the flavin cofactor. Without the strained ring, a similar N-alkyl amine would be far less reactive and would not function as an effective irreversible inhibitor. Therefore, the cyclopropylamine group acts as a "latent" reactive species that is unmasked only after enzymatic oxidation in the active site, ensuring a targeted and specific inactivation of the enzyme.

Probing Biochemical Reaction Pathways Using this compound Derivatives as Substrate Analogs

Mechanism-based inhibitors like this compound can be powerful tools for chemical biology, serving as probes to investigate enzyme mechanisms and identify new therapeutic targets. Because they form a stable, covalent bond with their target enzyme, derivatives of these inhibitors can be used to label and identify proteins in complex biological mixtures.

For example, a derivative of this compound could be synthesized with a reporter tag, such as a fluorescent molecule, a biotin (B1667282) tag for affinity purification, or a radioisotope. When introduced to a cell lysate or living system, this probe would covalently bind to its target enzymes (e.g., LSD1 or MAOs). The tagged enzymes could then be visualized or isolated, allowing for the confirmation of drug-target engagement, the identification of previously unknown targets (off-targets), and the detailed structural characterization of the inhibitor-enzyme complex through techniques like X-ray crystallography or mass spectrometry. nih.gov This approach provides invaluable insights into biochemical pathways and can accelerate the development of more selective and potent drugs. nih.gov

Future Directions and Emerging Research Avenues for N Isopentylcyclopropanamine

Development of Green Chemistry Approaches in its Synthesis

The synthesis of cyclopropylamines is progressively moving towards more sustainable and environmentally friendly methods to address the shortcomings of traditional routes, which can involve hazardous reagents and significant waste generation google.com. A key focus of future research for compounds like N-Isopentylcyclopropanamine is the adoption of green chemistry principles.

One promising area is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com The application of biocatalysis can be a greener alternative to transition metal-catalyzed reactions. mdpi.com For instance, imine reductases (IREDs) have been successfully used in the reductive amination of ketones to form secondary amines, a process that could be adapted for the synthesis of N-substituted cyclopropylamines. dtu.dk Furthermore, engineered enzymes, such as promiscuous tautomerases, have been developed for the enantioselective synthesis of cyclopropanes, highlighting the potential for creating chiral cyclopropylamine (B47189) derivatives with high precision. nih.gov

Electrochemical synthesis represents another powerful green tool, as it can obviate the need for stoichiometric chemical oxidants or reductants. chemistryviews.orgacs.orgbaranlab.org Electro-induced rearrangements, such as the Hofmann rearrangement of cyclopropyl (B3062369) amides, have been developed to produce cyclopropylamines efficiently in an undivided cell, offering a practical and complementary method to existing synthetic pathways. thieme-connect.com The use of visible-light photochemistry, particularly reactions driven by an electron donor-acceptor (EDA) complex in water without external photocatalysts, also presents a highly attractive green synthesis protocol. rsc.org

The table below compares a traditional synthetic approach with emerging green chemistry alternatives applicable to cyclopropylamine synthesis.

| Feature | Traditional Method (e.g., Butyrolactone route) | Green Chemistry Approaches |

| Reagents | Often involves sulfur oxychloride, heavy metals, stoichiometric oxidants google.com | Biocatalysts (enzymes), redox mediators (in electrochemistry), light nih.govthieme-connect.comrsc.org |

| Solvents | Standard organic solvents | Eco-friendly solvents (e.g., tert-butanol), water rsc.orgresearchgate.net |

| Byproducts | High-density brine waste, heavy metal waste google.com | Minimal waste, often water is the main byproduct rsc.org |

| Atom Economy | Often low due to multi-step processes with stoichiometric reagents google.com | Potentially high, especially in catalytic and telescoped reactions |

| Conditions | Can require high temperatures and harsh acidic/basic conditions | Typically mild (room temperature, neutral pH) mdpi.comrsc.org |

This is a non-interactive data table.

Exploration of Novel Catalytic Systems for Selective Functionalization of the this compound Core

Beyond its synthesis, a significant research frontier lies in the selective functionalization of the this compound core to create novel derivatives. Modern catalytic systems are being developed to precisely modify specific C-H or C-N bonds, which would allow for the late-stage diversification of the molecule.